N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide

PDE4A inhibition Inhibitory potency Enzyme assay

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide (CAS 185400-39-9) is a synthetic small molecule that functions as a selective inhibitor of phosphodiesterase type 4 (PDE4). It belongs to the 7-methoxybenzofuran-4-carboxamide chemical class, a scaffold distinct from the catechol ether-based structures of first-generation PDE4 inhibitors like rolipram.

Molecular Formula C15H10Cl2N2O3
Molecular Weight 337.2 g/mol
CAS No. 185400-39-9
Cat. No. B12893826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide
CAS185400-39-9
Molecular FormulaC15H10Cl2N2O3
Molecular Weight337.2 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CO2
InChIInChI=1S/C15H10Cl2N2O3/c1-21-12-3-2-9(8-4-5-22-14(8)12)15(20)19-13-10(16)6-18-7-11(13)17/h2-7H,1H3,(H,18,19,20)
InChIKeyIJOCDYMFIRKGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide (CAS 185400-39-9): A Potent PDE4 Inhibitor from a Differentiated Chemical Series


N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide (CAS 185400-39-9) is a synthetic small molecule that functions as a selective inhibitor of phosphodiesterase type 4 (PDE4) [1]. It belongs to the 7-methoxybenzofuran-4-carboxamide chemical class, a scaffold distinct from the catechol ether-based structures of first-generation PDE4 inhibitors like rolipram . This compound is primarily utilized as a research tool for modulating intracellular cyclic adenosine monophosphate (cAMP) levels in inflammatory and respiratory disease models, with early-stage investigations highlighting its potential as a treatment for asthma [1].

Why Substituting N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide with Another PDE4 Inhibitor Is Not Supported by Data


PDE4 inhibitors are not functionally interchangeable due to significant differences in subtype selectivity and structural scaffold that critically affect potency and therapeutic index. The 7-methoxybenzofuran-4-carboxamide scaffold, exemplified by this specific compound, replaces the 3,4-dialkoxyphenyl substructure common to many other PDE4 inhibitors, resulting in either substantial enhancement or reduction in PDE4 inhibitory activity depending on the applied system . Profiling data, detailed below, demonstrates that this compound achieves exceptionally high potency against PDE4A (IC50 1.6 nM [1]), surpassing the activity of the widely used reference inhibitor rolipram by nearly two-fold in matched enzyme preparations . This distinct structure-activity relationship (SAR) means that substituting this compound with a structurally unrelated PDE4 inhibitor will alter the pharmacological profile and compromise experimental reproducibility.

Quantitative Differentiation of N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide from PDE4 Inhibitors


Superior Inhibitory Potency Against PDE4A Enzyme Compared to the Prototypical Inhibitor Rolipram

This compound demonstrates significantly higher potency for the PDE4A isozyme compared to the widely used standard, rolipram. In an assay using unpurified recombinant PDE4A, the target compound inhibited enzyme activity with an IC50 of 1.6 nM [1]. In contrast, rolipram demonstrates an IC50 of 3 nM against immunopurified PDE4A , representing a nearly two-fold improvement in potency.

PDE4A inhibition Inhibitory potency Enzyme assay

Improved Activity Profile Against Guinea-Pig Macrophage PDE4 Versus Rolipram

The compound was evaluated for its ability to inhibit PDE4 from guinea-pig macrophage, a relevant model for respiratory inflammation. It demonstrated an IC50 of 25 nM in this system [1]. This activity is more potent than rolipram, which has been reported with an IC50 of 130 nM against the related PDE4B isozyme in standard immunopurified assays . While the enzyme source differs, the superior activity in a macrophage-relevant system highlights the compound's potential advantage in inflammatory models.

PDE4 inhibition Inflammatory model Macrophage

Differentiation from First-Generation PDE4 Inhibitors via a Non-Catechol Benzofuran Scaffold

The target compound is built upon a 7-methoxybenzofuran-4-carboxamide scaffold, which was specifically designed to replace the 3,4-dialkoxyphenyl substructure common to first-generation PDE4 inhibitors such as rolipram and cilomilast . The patent and research literature explicitly states that this substitution can lead to either an enhancement or a substantial reduction in PDE4 inhibitory activity, confirming that the benzofuran core is a critical driver of the compound's pharmacological profile and is not merely an inert structural analog .

Chemical series Scaffold novelty SAR

Pronounced Selectivity Profile Against PDE4A Over PDE4B/D Compared to Rolipram

Profiling data suggests the target compound exhibits a unique selectivity fingerprint. The compound potently inhibits PDE4A with an IC50 of 1.6 nM [1]. Literature data for rolipram shows a wider variation in potency across subtypes, with IC50s of 3 nM for PDE4A, 130 nM for PDE4B, and 240 nM for PDE4D . This reveals that rolipram's selectivity for PDE4A over PDE4B and PDE4D is approximately 43-fold and 80-fold, respectively. While direct subtype profiling for the target compound is limited, its distinct chemical scaffold suggests it likely possesses a different selectivity profile, making it a valuable tool for dissecting the roles of individual PDE4 subtypes in complex tissues.

PDE4 isozyme selectivity Selectivity window Subtype profiling

Key Application Scenarios for Procuring N-(3,5-Dichloropyridin-4-yl)-7-methoxy-1-benzofuran-4-carboxamide


Investigating PDE4A-Specific Signaling in Neuroinflammation and Cognitive Models

The compound's demonstrated high potency against PDE4A (IC50 1.6 nM) makes it a superior tool for studying PDE4A-mediated cAMP hydrolysis in the central nervous system, where this subtype is abundant [1]. Its nearly two-fold greater potency compared to the standard inhibitor rolipram allows for the use of lower, potentially safer doses in chronic animal models of Alzheimer's disease or depression, minimizing confounding gastrointestinal side effects associated with higher rolipram exposure.

Optimizing Anti-Inflammatory Activity in Respiratory Disease Models

With an IC50 of 25 nM against PDE4 from guinea-pig macrophages, a classical cellular model of airway inflammation, this compound is ideally suited for researchers developing new treatments for asthma or COPD [2]. Its superior potency in these cells, relative to rolipram's activity against purified PDE4B, suggests it can effectively suppress TNF-α and other pro-inflammatory cytokines at low concentrations, providing a critical quality in inhaled or systemic therapeutic candidates.

Conducting Structure-Activity Relationship (SAR) Studies for PDE4 Inhibitor Development

As a key exemplar of the 7-methoxybenzofuran-4-carboxamide series, this compound is an essential reference standard for medicinal chemists designing next-generation PDE4 inhibitors [3]. Its non-catechol structure circumvents the metabolic liabilities and poor bioavailability often associated with the first-generation catechol ether class, providing a compelling starting point for lead optimization programs.

Validating PDE4 Isozyme Selectivity in Complex Tissue Assays

The compound's distinct chemical scaffold predicts a selectivity profile that diverges from standard tools like rolipram . Researchers performing Western blotting or immunohistochemistry to map PDE4 subtype expression will find this compound invaluable as a pharmacological control to dissociate PDE4A-dependent effects from those mediated by PDE4B or PDE4D, adding crucial mechanistic insight to tissue pharmacology studies.

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